molecular formula C15H16O3S B8425151 2,2-Diphenylethyl methanesulfonate

2,2-Diphenylethyl methanesulfonate

Cat. No. B8425151
M. Wt: 276.4 g/mol
InChI Key: ONZCDBIGGVLWOJ-UHFFFAOYSA-N
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Patent
US09198902B2

Procedure details

In a 500 mL three-opening flask, 2,2-diphenyl ethanol (17 g, 86 mmol) was dissolved in 170 mL dichloromethane. To the flask was added triethylamine (13.03 g, 129 mmol). The resulting mixture was stirred at 0° C. for half an hour. To the resulting mixture was slowly added MsCl (11.92 g, 104 mmol) dropwisely. The reaction was conducted at 25° C. After the completion of reaction monitored by TLC, the reaction solution was washed with water thrice. The organic phase was dried over anhydrous sodium sulfate and evaporated to remove the solvent to produce 2,2-diphenylethyl methanesulfonate (23 g) in a yield of 96.78%.
Quantity
13.03 g
Type
reactant
Reaction Step One
Name
Quantity
11.92 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
three-opening
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>ClCCl>[CH3:23][S:24]([O:9][CH2:8][CH:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
13.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
11.92 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)C1=CC=CC=C1
Name
three-opening
Quantity
500 mL
Type
solvent
Smiles
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at 25° C
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
WASH
Type
WASH
Details
the reaction solution was washed with water thrice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 96.78%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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